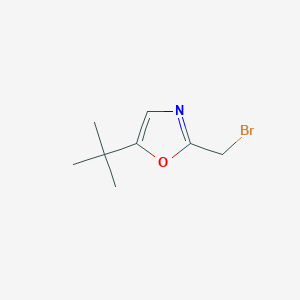
2-(bromomethyl)-4-methoxy-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-methoxy-1-methylbenzene typically involves the bromination of 4-methoxy-1-methylbenzene (p-anisole) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The general reaction scheme is as follows:
C8H10O+Br2→C9H11BrO+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or N-bromosuccinimide as brominating agents is common, and the reaction is typically conducted at elevated temperatures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 4-methoxy-1-methylbenzyl alcohol, 4-methoxy-1-methylbenzonitrile, or 4-methoxy-1-methylbenzylamine.
Oxidation: Formation of 4-methoxy-1-methylbenzaldehyde or 4-methoxy-1-methylbenzoic acid.
Reduction: Formation of 4-methoxy-1-methylbenzene.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-methoxy-1-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: As a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: In the production of pesticides and herbicides.
Material Science: In the development of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-4-methoxy-1-methylbenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group can also undergo oxidation or reduction, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-1-methylbenzene (p-Anisole): Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-4-methoxy-1-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(Bromomethyl)-1-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)-4-methoxy-1-methylbenzene is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
73502-05-3 |
|---|---|
Fórmula molecular |
C9H11BrO |
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3 |
Clave InChI |
JPEOGQYRFFUNJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)CBr |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



